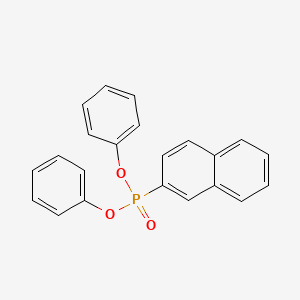![molecular formula C12H18O B14564405 3-Ethylidene-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one CAS No. 61447-87-8](/img/structure/B14564405.png)
3-Ethylidene-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethylidene-4,7,7-trimethylbicyclo[221]heptan-2-one is a bicyclic ketone compound with a unique structure that includes a bicyclo[221]heptane ring system
Preparation Methods
The synthesis of 3-Ethylidene-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one typically involves the reaction of camphor with ethylidene compounds under specific conditions. One common method involves the use of a Grignard reagent, such as ethylmagnesium bromide, which reacts with camphor to form the desired product. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure the desired product yield .
Chemical Reactions Analysis
3-Ethylidene-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylidene group can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-Ethylidene-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various complex organic molecules.
Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of fragrances and flavoring agents due to its distinctive odor profile.
Mechanism of Action
The mechanism of action of 3-Ethylidene-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. This interaction can affect various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
3-Ethylidene-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one can be compared with similar compounds such as camphor and borneol. While camphor and borneol share the bicyclo[2.2.1]heptane ring system, 3-E
Properties
CAS No. |
61447-87-8 |
|---|---|
Molecular Formula |
C12H18O |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
3-ethylidene-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C12H18O/c1-5-8-10(13)9-6-7-12(8,4)11(9,2)3/h5,9H,6-7H2,1-4H3 |
InChI Key |
MBOGVAURPWUPCL-UHFFFAOYSA-N |
Canonical SMILES |
CC=C1C(=O)C2CCC1(C2(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


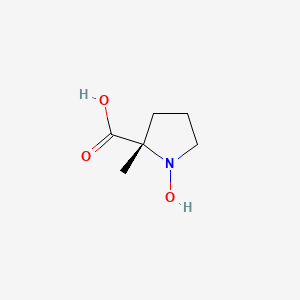
![Ethyl 2-[(diphenoxyphosphoryl)amino]-3-methylbut-2-enoate](/img/structure/B14564348.png)
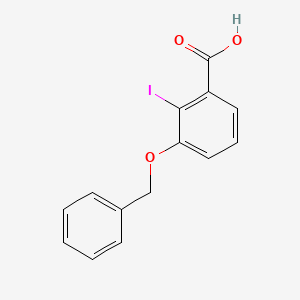
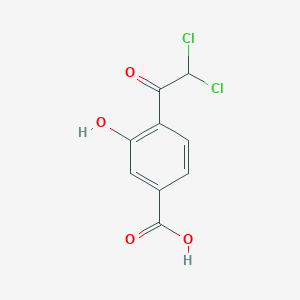
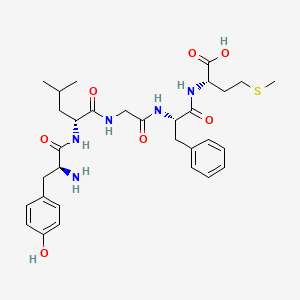
methanone](/img/structure/B14564374.png)
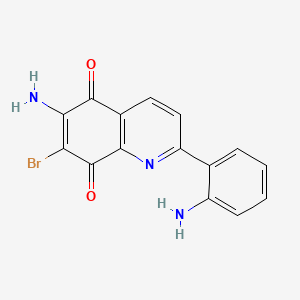
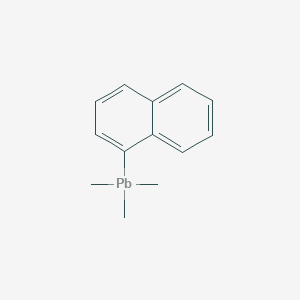
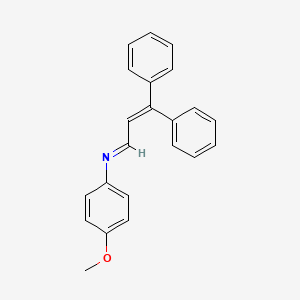
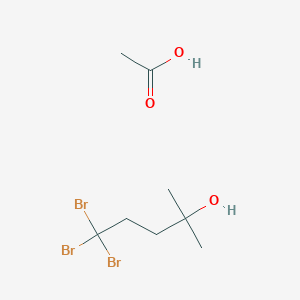

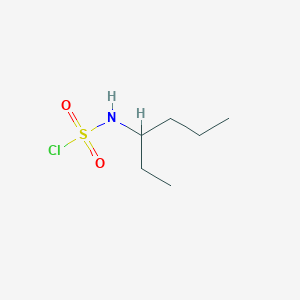
![2H-Pyrano[3,2-c]quinoline, 5-chloro-9-methoxy-2,2-dimethyl-](/img/structure/B14564411.png)
